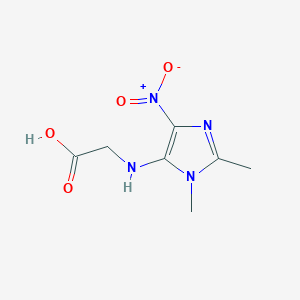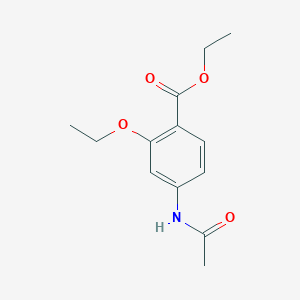
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine
説明
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both nitro and glycine groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine typically involves the nitration of an imidazole precursor followed by the introduction of the glycine moiety. One common method includes the nitration of 1,2-dimethylimidazole using a mixture of nitric acid and sulfuric acid to yield 1,2-dimethyl-4-nitroimidazole. This intermediate is then reacted with glycine under appropriate conditions to form the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Condensation: The glycine moiety allows for condensation reactions with other amino acids or peptides.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Condensation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide coupling.
Major Products:
Reduction: Formation of 1,2-dimethyl-4-aminoimidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Condensation: Peptide-linked imidazole compounds.
科学的研究の応用
(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its antimicrobial properties, particularly against bacteria and fungi.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. Additionally, the imidazole ring can interact with enzymes and proteins, potentially inhibiting their function and contributing to its biological activity .
類似化合物との比較
Metronidazole: Another nitroimidazole with antimicrobial properties.
Tinidazole: Used for similar applications in treating infections.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness: (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine is unique due to the presence of the glycine moiety, which can enhance its solubility and bioavailability compared to other nitroimidazoles. This structural feature may also allow for additional interactions with biological targets, potentially broadening its range of applications .
特性
IUPAC Name |
2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c1-4-9-7(11(14)15)6(10(4)2)8-3-5(12)13/h8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTKPBACDDFPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine](/img/structure/B3255079.png)
![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B3255087.png)

![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)



![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3255132.png)


![3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3255150.png)
